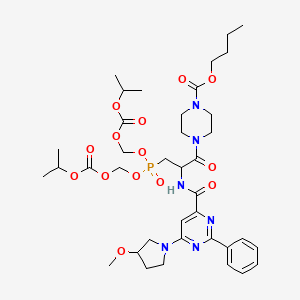

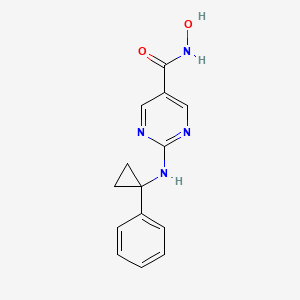

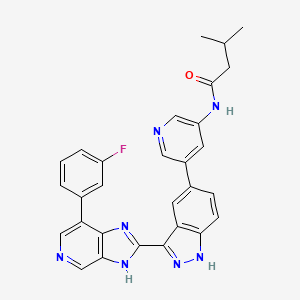

![molecular formula C10H20ClN B605241 3-propan-2-ylbicyclo[2.2.1]heptan-2-amine;hydrochloride CAS No. 1021868-90-5](/img/structure/B605241.png)

3-propan-2-ylbicyclo[2.2.1]heptan-2-amine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

AGN 192403 hydrochloride is a selective ligand of the imidazoline1 receptor. The imidazoline1 receptor is the primary receptor for clonidine and other imidazolines. This compound is primarily used in cardiovascular and neurological research due to its ability to inhibit sympatho actions, thereby lowering blood pressure .

Mechanism of Action

Target of Action

AGN 192403 hydrochloride is a selective ligand of the Imidazoline1 receptor (I1 receptor) . The I1 receptor is the primary receptor for clonidine and other imidazolines . It plays a crucial role in cardiovascular and neurological research .

Mode of Action

AGN 192403 hydrochloride interacts with its target, the I1 receptor, by binding to it . This interaction results in the inhibition of sympatho actions by imidazolines . It’s worth noting that AGN 192403 hydrochloride has a potency at I1 comparable to moxonidine, but it is devoid of affinity for adrenoceptors and the I2 binding site .

Biochemical Pathways

The primary biochemical pathway affected by AGN 192403 hydrochloride is the sympatho actions pathway . By inhibiting this pathway, AGN 192403 hydrochloride can lower blood pressure .

Pharmacokinetics

It’s known that the compound is soluble in water , which could potentially impact its bioavailability.

Result of Action

The molecular and cellular effects of AGN 192403 hydrochloride’s action involve the inhibition of sympatho actions, leading to a decrease in blood pressure . Additionally, it has been found to bind the TMED9 cargo receptor .

Biochemical Analysis

Biochemical Properties

AGN 192403 hydrochloride plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It is known to bind selectively to the I1-imidazoline receptor, which is involved in regulating blood pressure and other cardiovascular functions . Additionally, AGN 192403 hydrochloride interacts with the TMED9 cargo receptor, releasing MUC1-fs from TMED9-containing vesicles in kidney cells bearing the MUC1 gene mutation . These interactions highlight the compound’s specificity and potential therapeutic applications.

Cellular Effects

AGN 192403 hydrochloride exerts various effects on different cell types and cellular processes. In astrocytes, it inhibits the release of cytochrome c, lysosomal acridine orange relocation, caspase-9 activation, and the reduction of mitochondrial membrane potential, thereby protecting against naphthoquinone-induced cytotoxicity . Furthermore, AGN 192403 hydrochloride inhibits mitochondrial dysfunction and cytotoxicity induced by antimycin A, rotenone, and other mitochondrial respiratory inhibitors . These effects demonstrate the compound’s ability to modulate cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of AGN 192403 hydrochloride involves its selective binding to the I1-imidazoline receptor, which does not exhibit affinity for adrenoceptors or the I2 binding site . This selective binding leads to the modulation of cardiovascular and neurological functions without causing the physiological responses typically associated with the I1 binding site in animal models . Additionally, AGN 192403 hydrochloride’s interaction with the TMED9 cargo receptor facilitates the release of MUC1-fs, highlighting its role in protein trafficking and cellular homeostasis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of AGN 192403 hydrochloride have been observed to change over time. The compound is stable under recommended storage conditions and maintains its activity in various experimental setups . Long-term studies have shown that AGN 192403 hydrochloride can sustain its protective effects against mitochondrial dysfunction and cytotoxicity, indicating its potential for prolonged therapeutic applications .

Dosage Effects in Animal Models

The effects of AGN 192403 hydrochloride vary with different dosages in animal models. At a dosage of 5000 μg/kg, the compound does not affect blood pressure in monkeys and rats . Its protective effects against mitochondrial dysfunction and cytotoxicity are dose-dependent, with higher doses providing more significant protection . It is essential to determine the optimal dosage to balance efficacy and potential adverse effects.

Metabolic Pathways

AGN 192403 hydrochloride is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound’s interaction with the I1-imidazoline receptor and TMED9 cargo receptor influences metabolic flux and metabolite levels, contributing to its overall biochemical effects . These interactions underscore the importance of AGN 192403 hydrochloride in modulating metabolic pathways and maintaining cellular homeostasis.

Transport and Distribution

Within cells and tissues, AGN 192403 hydrochloride is transported and distributed through specific transporters and binding proteins. Its interaction with the TMED9 cargo receptor plays a crucial role in its localization and accumulation in kidney cells bearing the MUC1 gene mutation . This targeted distribution ensures that AGN 192403 hydrochloride exerts its effects precisely where needed, enhancing its therapeutic potential.

Subcellular Localization

AGN 192403 hydrochloride’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s interaction with the TMED9 cargo receptor facilitates its localization within vesicles, where it can modulate protein trafficking and cellular homeostasis . This precise localization is essential for AGN 192403 hydrochloride’s activity and function within cells.

Preparation Methods

The synthesis of AGN 192403 hydrochloride involves the preparation of 2-endo-amino-3-exo-isopropylbicyclo[2.2.1]heptane. The synthetic route includes the following steps:

Formation of the bicyclic structure: The initial step involves the formation of the bicyclo[2.2.1]heptane structure.

Introduction of the amino group: The amino group is introduced at the 2-endo position.

Addition of the isopropyl group: The isopropyl group is added at the 3-exo position.

Hydrochloride formation: The final step involves the formation of the hydrochloride salt.

Chemical Reactions Analysis

AGN 192403 hydrochloride undergoes several types of chemical reactions:

Oxidation: The compound can undergo oxidation reactions, which may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Scientific Research Applications

AGN 192403 hydrochloride has a wide range of scientific research applications:

Cardiovascular Research: It is used to study the effects of imidazoline1 receptor antagonists on blood pressure and heart rate.

Neurological Research: The compound is used to investigate the role of imidazoline1 receptors in neurological functions and disorders.

Pharmacological Studies: AGN 192403 hydrochloride is used in pharmacological studies to understand the interactions between imidazoline1 receptors and other compounds.

Mitochondrial Function: Research has shown that AGN 192403 hydrochloride can inhibit mitochondrial dysfunction and cytotoxicity induced by various agents.

Comparison with Similar Compounds

AGN 192403 hydrochloride is unique due to its high selectivity for the imidazoline1 receptor. Similar compounds include:

Clonidine hydrochloride: Another imidazoline receptor ligand, but with affinity for both imidazoline1 and adrenoceptors.

Moxonidine: A selective imidazoline1 receptor agonist with similar potency but different physiological responses.

Rilmenidine: Another imidazoline1 receptor agonist used in cardiovascular research

AGN 192403 hydrochloride stands out due to its lack of affinity for adrenoceptors and the imidazoline2 binding site, making it a valuable tool for specific research applications.

Properties

CAS No. |

1021868-90-5 |

|---|---|

Molecular Formula |

C10H20ClN |

Molecular Weight |

189.72 g/mol |

IUPAC Name |

(1S,2S,3S,4R)-3-propan-2-ylbicyclo[2.2.1]heptan-2-amine;hydrochloride |

InChI |

InChI=1S/C10H19N.ClH/c1-6(2)9-7-3-4-8(5-7)10(9)11;/h6-10H,3-5,11H2,1-2H3;1H/t7-,8+,9+,10+;/m1./s1 |

InChI Key |

KSTGYMXUFHCTSM-MRUBQFBLSA-N |

SMILES |

CC(C)C1C2CCC(C2)C1N.Cl |

Isomeric SMILES |

CC(C)[C@H]1[C@@H]2CC[C@@H](C2)[C@@H]1N.Cl |

Canonical SMILES |

CC(C)C1C2CCC(C2)C1N.Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

AGN-192403 hydrochloride, AGN192403 hydrochloride, AGN 192403 hydrochloride, AGN-192403 HCl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.